Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Medicinal Chemistry Scaffold Hopping Azaindole Regioisomers

Azaindole regioisomers are not interchangeable-using the wrong isomer (e.g., 7-azaindole) yields inactive compounds. This 4-azaindole-6-carboxylate methyl ester is the regiospecifically correct building block for synthesizing MAGL inhibitors targeting inflammatory pain and kinase probes (mTOR, PI3K, CK1ε). - Lower steric hindrance vs. ethyl ester enables efficient amide coupling with azetidinylpiperidine amines. - ≥97% purity minimizes pre-activation purification; balanced LogP (0.9) facilitates normal-phase chromatography. - Available in 100 mg to 5 g scales with ambient shipping; single hydrogen-bond donor simplifies handling.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1015609-11-6
Cat. No. B155654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
CAS1015609-11-6
SynonymsMethyl 1H-Pyrrolo[3,2-b]pyridine-6-carboxylate;  Methyl 4-Azaindole 6-Carboxylate
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CN2)N=C1
InChIInChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3
InChIKeyJZFTWMGTLMPFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Identity & Sourcing


Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (synonym: 4-azaindole-6-carboxylic acid methyl ester) is a heterocyclic building block belonging to the pyrrolopyridine (azaindole) family. Its fused pyrrole–pyridine scaffold places the pyridine nitrogen at the 4-position, distinguishing it from other azaindole regioisomers [1]. The compound is primarily supplied as a research chemical (AldrichCPR collection) for early-discovery synthesis , with typical vendor purity specifications ranging from 95% to 98% .

Why Generic Azaindole Substitution Fails


Azaindole isomers (4-, 5-, 6-, 7-azaindole) are not interchangeable; the position of the pyridine nitrogen profoundly alters electronic distribution, hydrogen-bonding geometry, and target engagement [1]. Even within the 4-azaindole subclass, the ester functionality (methyl vs. ethyl vs. free acid) controls LogP, solubility, and synthetic reactivity. For example, scaffold-hopping from pyrrolo[2,3-b]pyridine to pyrrolo[3,2-b]pyridine was required to rescue M1 PAM activity when the 7-azaindole series encountered a metabolic liability, highlighting that regioisomeric substitution directly translates into activity loss [2]. The quantitative evidence below demonstrates why procurement decisions must specify the exact regioisomer and ester.

Quantitative Comparison vs. Closest Analogs


4-Azaindole vs. 7-Azaindole Regioisomers

In M1 muscarinic positive allosteric modulator (PAM) development, the pyrrolo[2,3-b]pyridine (7-azaindole) series encountered a metabolic soft spot. Scaffold-hopping to the isomeric pyrrolo[3,2-b]pyridine (4-azaindole) core rescued activity and provided backup candidates, demonstrating that the 4-azaindole regioisomer confers distinct metabolic stability and target engagement not achievable with the 7-azaindole scaffold [1].

Medicinal Chemistry Scaffold Hopping Azaindole Regioisomers

Methyl Ester vs. Free Acid Physicochemical Properties

Methyl esterification reduces hydrogen-bond donor count from 2 (free acid) to 1 and increases XLogP3 from an estimated ~0.5 (free acid) to 0.9 (methyl ester), while lowering topological polar surface area (TPSA) from ~66 Ų (free acid) to 55 Ų [1][2]. These changes improve predicted passive membrane permeability and reduce crystal packing interactions, making the methyl ester a superior intermediate for solution-phase amide coupling and further derivatization.

Physicochemical Properties LogP Permeability

Methyl vs. Ethyl Ester Steric and Reactivity

The methyl ester (MW 176.17, 2 rotatable bonds) provides lower steric hindrance during nucleophilic acyl substitution compared to the ethyl ester (MW 190.20, 3 rotatable bonds) [1]. Reduced steric bulk accelerates amide bond formation with primary amines, a key step in generating azetidinylpiperidine MAGL inhibitors for which this compound is explicitly used as a reagent .

Synthetic Chemistry Ester Aminolysis Steric Effects

Methyl Ester Vendor Purity and Documentation

Suppliers such as Synblock offer methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate at NLT 98% purity with supporting documentation including MSDS, NMR, HPLC, and LC-MS . In contrast, the free acid and ethyl ester analogs are commonly listed at 95% minimum purity with less extensive characterization . Higher initial purity reduces the need for re-purification before use in sensitive catalytic or biological assays.

Quality Control Procurement Analytical Documentation

Optimal Application Scenarios


M1 Muscarinic PAM with 4-Azaindole Scaffold

When developing M1 positive allosteric modulators, the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold has demonstrated the ability to rescue activity after metabolic failure of the 7-azaindole series [1]. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate serves as the regiospecifically correct ester building block for constructing focused libraries around this scaffold, avoiding the inactive 7-azaindole isomer (CAS 1256825-86-1).

Azetidinylpiperidine MAGL Inhibitor Synthesis

This methyl ester is explicitly documented as a reagent for preparing azetidinylpiperidine derivatives that act as MAGL inhibitors for inflammatory pain [1]. The methyl ester's lower steric hindrance (vs. ethyl ester, CAS 1261885-66-8) supports efficient amide coupling with azetidinylpiperidine amines, and its higher commercial purity (NLT 98%) reduces the need for pre-activation purification [2].

Kinase Inhibitor Fragment Libraries

Pyrrolo[3,2-b]pyridines are privileged scaffolds in kinase inhibitor design, with patents covering mTOR, PI3K, and casein kinase Iε inhibition [1]. The 6-carboxylate methyl ester provides a synthetic handle for amidation or hydrolysis, enabling rapid diversification at the 6-position. The compound's favorable LogP (0.9) and single hydrogen-bond donor facilitate purification by normal-phase chromatography compared to the more polar free acid [2].

Azaindole-Based PROTACs and Degraders

The 6-carboxylate ester position is synthetically accessible for linker attachment in PROTAC design. The 4-azaindole core offers distinct exit vector geometry compared to 7-azaindole, which can be critical for recruiting E3 ligases in ternary complex formation. The methyl ester's balanced reactivity allows selective hydrolysis to the acid or direct amidation without affecting the pyrrole NH, a feature less controllable with the more labile ethyl ester [1].

Technical Documentation Hub

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